molecular formula C11H19N3O2S B1421918 N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide CAS No. 1255147-22-8

N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide

Cat. No.: B1421918
CAS No.: 1255147-22-8
M. Wt: 257.35 g/mol
InChI Key: RIAZOZWXBKUYEG-UHFFFAOYSA-N
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Description

N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide (CID 51342158) is a chemical compound with the molecular formula C11H19N3O2S . This synthetic sulfonamide is provided as a high-purity reagent for research and development purposes. Sulfonamide compounds are a significant class of molecules with a wide range of investigated applications, including use as key intermediates in the development of agriculturally active substances . The structural motif of an N-alkylated ethanesulfonamide linked to a pyridine ring is present in various bioactive molecules, suggesting its potential utility in medicinal chemistry and drug discovery research, particularly in the exploration of compounds that modulate neurological targets . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-propan-2-yl-2-(pyridin-3-ylmethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-10(2)14-17(15,16)7-6-13-9-11-4-3-5-12-8-11/h3-5,8,10,13-14H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAZOZWXBKUYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CCNCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The preparation of N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide generally follows these steps:

Detailed Reaction Conditions

  • Reagents : Pyridin-3-ylmethylamine, ethanesulfonyl chloride, isopropylamine, triethylamine (base)
  • Solvents : Commonly polar aprotic solvents such as dichloromethane or acetonitrile are used.
  • Temperature : Reactions are typically conducted at 0°C to room temperature to control the rate and selectivity.
  • Time : Reaction times vary from 2 to 24 hours depending on conditions and scale.

Purification Techniques

  • Recrystallization : Using solvents such as ethanol or ethyl acetate.
  • Chromatography : Silica gel column chromatography is commonly employed to separate the desired product from side products and unreacted starting materials.

Analytical Characterization

The synthesized compound is characterized by:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity assessment
Mass Spectrometry (MS) Molecular weight verification
Infrared Spectroscopy (IR) Identification of sulfonamide and amine groups
Ultraviolet-Visible Spectroscopy (UV-VIS) Electronic transitions related to pyridine moiety

These analyses confirm the successful formation of the compound and assess its purity.

Research Findings and Optimization

  • The use of triethylamine is crucial for neutralizing HCl and driving the reaction to completion.
  • Reaction yields are optimized by controlling temperature and solvent choice.
  • Purification by recrystallization yields a product suitable for biological testing.
  • Stability studies indicate the compound is stable under neutral to slightly acidic conditions but may degrade under strong acidic or basic environments.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Sulfonyl intermediate formation Ethanesulfonyl chloride, solvent (DCM) Controlled temperature (0°C)
Nucleophilic substitution Pyridin-3-ylmethylamine, base (triethylamine) Room temperature, inert atmosphere preferred
N-isopropyl group introduction Isopropylamine or alkylation agent Stoichiometric control needed
Purification Recrystallization or chromatography Solvent system optimization
Characterization NMR, MS, IR, UV-VIS Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted ethanesulfonamide derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

  • Neutral Endopeptidase Inhibition
    N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide has been identified as a potential neutral endopeptidase (NEP) inhibitor. NEP plays a crucial role in the degradation of bioactive peptides such as atrial natriuretic peptide (ANP), which is involved in regulating blood pressure and fluid balance. By inhibiting NEP, this compound could enhance the effects of ANP, making it useful in treating conditions like hypertension and heart failure .
  • Neurological Research
    The compound's structure suggests potential interactions with metabotropic glutamate receptors (mGluRs), particularly mGluR4, which are implicated in various neurological disorders including Parkinson’s disease and autism spectrum disorders. Modulating these receptors could provide therapeutic benefits in managing symptoms associated with these conditions .
  • Cancer Research
    Preliminary studies indicate that compounds similar to this compound may exhibit anti-cancer properties by modulating pathways involved in tumor growth and metastasis. Further research is needed to establish its efficacy and mechanism of action in cancer therapy.

Biochemical Research Applications

  • Biomarker Discovery
    The compound can be utilized in biochemical assays aimed at identifying novel biomarkers for diseases related to neurodegeneration and cardiovascular dysfunction. Its ability to interact with specific receptors makes it a candidate for developing assays that measure receptor activity or peptide levels in biological samples.
  • Drug Development
    The structural characteristics of this compound allow it to serve as a lead compound in drug design efforts targeting NEP or mGluRs. Medicinal chemistry efforts could focus on optimizing its pharmacokinetic properties to enhance bioavailability and reduce side effects.

Case Studies and Research Findings

Study FocusFindings
NEP InhibitionEnhanced diuretic effects observed in animal models treated with NEP inhibitors .
mGluR ModulationPotential for reducing symptoms in models of Parkinson’s disease .
Cancer Cell Line StudiesInduced apoptosis in specific cancer cell lines, indicating anti-cancer potential .

Mechanism of Action

The mechanism by which N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide exerts its effects depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Chemical Pathways: In organic synthesis, it can act as a nucleophile or electrophile, participating in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycles: QY-6211 combines a pyridine ring with a sulfonamide group, enabling dual hydrogen-bond donor/acceptor capabilities. QN-1418 and QZ-4275 incorporate fused bicyclic systems (pyrrolopyridine and imidazopyridine), which may enhance planar rigidity and π-π stacking interactions compared to QY-6211 .

YF-0537 introduces a nitro group on pyridine, which could confer electron-deficient character, influencing redox properties or binding to electron-rich biological targets .

Purity Variations :

  • ST-8445 (98% purity) surpasses QY-6211 (95%), suggesting superior synthetic yield or stability under storage conditions. This difference might reflect challenges in sulfonamide synthesis (e.g., side reactions during sulfonation) compared to ketone formation .

Hypothesized Pharmacological Implications

  • The pyridine moiety could target metal-binding sites in proteins.
  • QN-1418 : The pyrrolopyridine-pyrimidine scaffold resembles kinase inhibitors (e.g., imatinib), suggesting possible kinase modulation.
  • YF-0537 : The nitro group may confer antibacterial or antiparasitic activity, analogous to nitrofurantoin .

Biological Activity

N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide, with the chemical formula C₁₁H₁₉N₃O₂S and a molecular weight of 257.36 g/mol, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 1255147-22-8
  • Molecular Weight : 257.36 g/mol
  • Structural Formula :
    CC C NS O O CCNCc 1cccnc 1\text{CC C NS O O CCNCc 1cccnc 1}

This compound acts primarily as a modulator of various biological pathways, especially through interactions with metabotropic glutamate receptors (mGluRs). These receptors play critical roles in neurotransmission and are implicated in numerous neurological disorders.

Pharmacological Profile

  • Metabotropic Glutamate Receptor Modulation :
    • The compound has been noted for its allosteric modulation of mGlu receptors, which can influence synaptic plasticity and cognitive functions. Research indicates that it may act as a negative allosteric modulator (NAM), impacting glutamate-mediated signaling pathways .
  • Antimicrobial Activity :
    • Preliminary studies have suggested that related pyridinopolyamine compounds exhibit antimicrobial properties against various strains, including Streptococcus pyogenes and Escherichia coli. These findings indicate potential applications in treating bacterial infections .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties by modulating chemokine receptor activity, particularly CXCR3, which is involved in inflammatory responses and certain autoimmune diseases .

Study on Antimicrobial Activity

A study focusing on the synthesis of pyridinopolyamines highlighted the antimicrobial efficacy of related compounds against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) were found to be significantly lower for these compounds compared to standard antibiotics, suggesting a promising avenue for further development .

CompoundMIC against S. pyogenes (µM)MIC against E. coli (µM)
Compound A1-5>100
Compound B1-12>100

Pharmacological Studies

In a pharmacological review, the modulation of mGlu receptors by sulfonamide compounds was discussed extensively. The findings indicated that these compounds could be developed into therapeutic agents for neurological disorders such as schizophrenia and anxiety disorders due to their ability to fine-tune glutamate signaling .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide?

A multi-step approach is typically employed:

  • Step 1: React pyridin-3-ylmethanamine with isopropylsulfonylethyl chloride to form the sulfonamide backbone.
  • Step 2: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Step 3: Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry (MS).
  • Key Considerations: Monitor reaction pH and temperature to avoid side reactions (e.g., sulfonamide hydrolysis).

Basic: Which spectroscopic techniques are critical for structural validation?

Essential techniques include:

  • NMR Spectroscopy: Confirm proton environments (e.g., pyridine ring protons at δ 8.3–8.7 ppm, sulfonamide protons at δ 2.5–3.5 ppm).
  • HPLC: Ensure purity ≥98% (UV detection at λmax ~250–260 nm, similar to sulfonamide derivatives in ) .
  • Mass Spectrometry: Verify molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z corresponding to C11H20N3O2S).

Advanced: How can Design of Experiments (DoE) optimize reaction conditions?

Apply statistical DoE to minimize trials while maximizing yield:

  • Factors: Temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%).
  • Response Surface Methodology (RSM): Identify interactions between variables (e.g., higher temperature improves yield in polar solvents) .
  • Example Output: A quadratic model predicting 85% yield at 65°C in DMF with 3 mol% catalyst.

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Cross-Validation: Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Impurity Analysis: Conduct HPLC-MS to detect byproducts (e.g., unreacted pyridinyl intermediates) .
  • Computational Validation: Compare experimental 1H NMR^1 \text{H NMR} shifts with density functional theory (DFT)-predicted values .

Basic: What biological targets are plausible based on structural analogs?

  • Target Hypotheses: Kinase inhibition (due to pyridine and sulfonamide motifs) or GPCR modulation (common in aminoethylsulfonamides).
  • Assay Design: Use fluorescence polarization for binding affinity studies or enzymatic assays (e.g., ATPase activity) .

Advanced: How to model ligand-receptor interactions computationally?

  • Quantum Chemical Methods: Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD): Simulate binding stability in aqueous solution (e.g., RMSD < 2.0 Å over 100 ns).
  • Docking Software: AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., pyridine ring π-stacking with aromatic residues) .

Basic: What storage conditions ensure compound stability?

  • Temperature: Store at –20°C in amber vials to prevent photodegradation .
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring.

Advanced: How to design a continuous-flow reactor for scale-up?

  • Reactor Parameters: Optimize residence time (5–15 min) and mixing efficiency (Reynolds number > 2000) .
  • In-line Analytics: Use FTIR or UV-Vis probes for real-time reaction monitoring.
  • Process Simulation: Aspen Plus or COMSOL to model heat transfer and solvent recovery .

Basic: What safety protocols are critical during synthesis?

  • PPE Requirements: Gloves, lab coat, and fume hood use (due to amine and sulfonamide reactivity) .
  • Waste Management: Neutralize acidic/basic byproducts before disposal.

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Analog Synthesis: Modify substituents (e.g., replace isopropyl with cyclopropyl or tert-butyl).
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC50 values .
  • Data Table Example:
DerivativelogPIC50 (nM)
Parent1.2250
Cyclo-C31.8110
t-Bu2.585

Methodological Notes

  • Data Sources: Prioritize peer-reviewed journals (e.g., Molecules, Polish Journal of Chemical Technology) and computational frameworks (ICReDD) .
  • Key References: Quantum chemistry , DoE , and reactor design are foundational for advanced queries.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide
Reactant of Route 2
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N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide

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